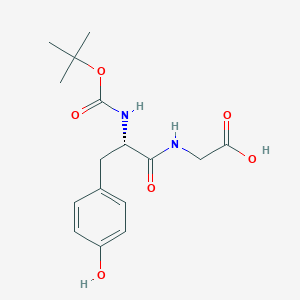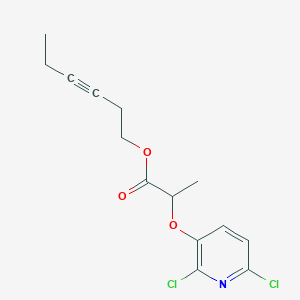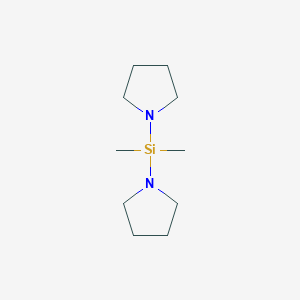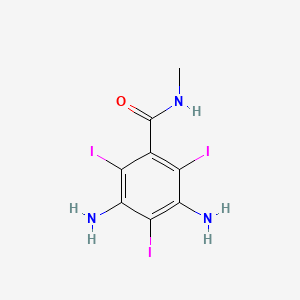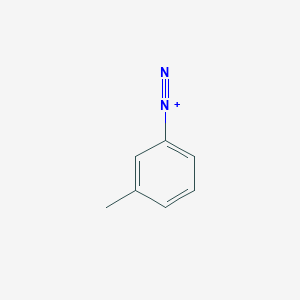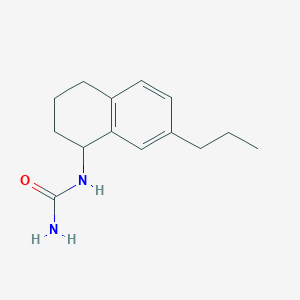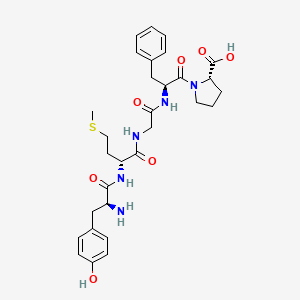![molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0](/img/structure/B14506289.png)
N-[(2-Sulfanylethyl)carbamoyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a sulfanylethyl group attached to a carbamoyl moiety, which is further linked to a hexanamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
Comparison
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is unique due to its hexanamide structure, which imparts specific hydrophobic properties and influences its reactivity. In contrast, N-[(2-Sulfanylethyl)carbamoyl]benzamide and 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide contain aromatic rings, which can affect their electronic properties and interactions with biological targets .
Propriétés
Numéro CAS |
64847-73-0 |
|---|---|
Formule moléculaire |
C9H18N2O2S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
N-(2-sulfanylethylcarbamoyl)hexanamide |
InChI |
InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13) |
Clé InChI |
FUZONYMFTUABKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=O)NCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


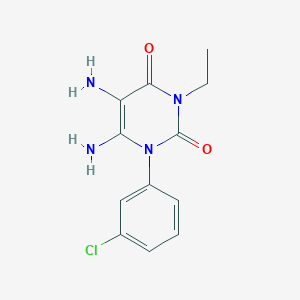
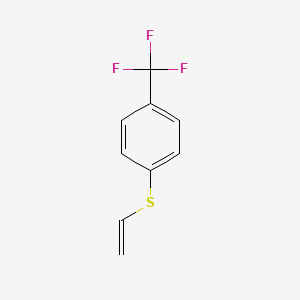
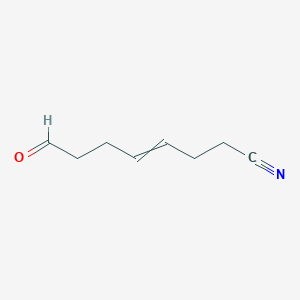
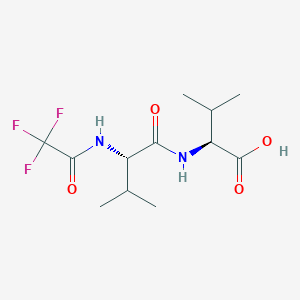
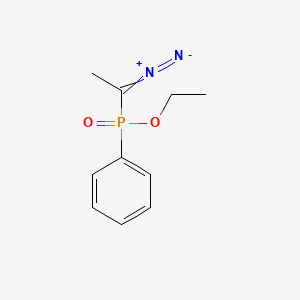
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
